molecular formula C19H30N2O3 B5101738 rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt)

rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt)

Cat. No.: B5101738
M. Wt: 334.5 g/mol
InChI Key: CITWBVVCAZCEFE-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt) is a useful research compound. Its molecular formula is C19H30N2O3 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
The exact mass of the compound rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt) is 334.22564282 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,2S)-2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-23-18-9-5-6-15(19(18)24-2)14-20-10-12-21(13-11-20)16-7-3-4-8-17(16)22/h5-6,9,16-17,22H,3-4,7-8,10-14H2,1-2H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITWBVVCAZCEFE-IRXDYDNUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C3CCCCC3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)[C@H]3CCCC[C@@H]3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.